3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid
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Overview
Description
3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid is an organic compound with a complex structure that includes a chlorinated phenyl group, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylphenylboronic acid, which is then coupled with a furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and furan-containing molecules. Examples include:
- 3-Chloro-4-methylphenylboronic acid
- 3-Chloro-4-methylphenylthiourea
- 3-Chloro-4-methylphenylcarbamate
Uniqueness
What sets 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
CAS No. |
853347-78-1 |
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Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C15H10ClNO3/c1-9-2-3-10(7-13(9)16)14-5-4-12(20-14)6-11(8-17)15(18)19/h2-7H,1H3,(H,18,19)/b11-6+ |
InChI Key |
IUOJDAJVEVTSQK-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl |
Origin of Product |
United States |
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